molecular formula C18H12N2O3 B12270354 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B12270354
M. Wt: 304.3 g/mol
InChI Key: RAKFXTZLOTVELP-UHFFFAOYSA-N
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Description

3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzohydrazide with salicylaldehyde in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization with the aid of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole-chromenone compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
  • 5-Phenyl-3-propyl-1,2,4-oxadiazole

Uniqueness

3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combined oxadiazole and chromenone structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C18H12N2O3/c1-11-5-4-7-13(9-11)16-19-20-17(23-16)14-10-12-6-2-3-8-15(12)22-18(14)21/h2-10H,1H3

InChI Key

RAKFXTZLOTVELP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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